molecular formula C10H9NO3 B2361855 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid CAS No. 34172-93-5

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid

Cat. No.: B2361855
CAS No.: 34172-93-5
M. Wt: 191.186
InChI Key: ZIDJLIJDLKCTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C10H9NO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of 2-aminophenol and 7-methyl-3-formylbenzoxazole as starting materials. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(7-methyl-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-3-2-4-7-8(5-9(12)13)11-14-10(6)7/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDJLIJDLKCTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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